molecular formula C13H17NO4 B1336356 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde CAS No. 154519-07-0

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

Cat. No. B1336356
M. Wt: 251.28 g/mol
InChI Key: GWYSTBODEMJYAO-UHFFFAOYSA-N
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Description

The compound 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde is a chemical that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of a related compound, 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, involves a condensation reaction, which suggests that the aldehyde group in these compounds is reactive and can participate in such reactions .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and electrochemical methods. For example, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols is achieved through the electrooxidation of 4-morpholinoaniline . Another synthesis method for a similar compound involves the condensation of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under reflux for 6 hours . These methods indicate that the morpholinyl group and the aldehyde group can be involved in various synthetic pathways to create complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and ESI-MS . These techniques provide detailed information about the molecular framework and functional groups present in the compounds. The presence of the morpholinyl group in the related compounds suggests that it can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The related compounds participate in a variety of chemical reactions. The electrogenerated p-quinonediimine, for instance, undergoes a Michael-type addition reaction with 2-SH-benzazoles, followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation . Additionally, the Mannich reaction is used to modify the morpholinium salt of a dihydropyridine derivative, leading to aminomethylation products . These reactions demonstrate the versatility of the functional groups present in these molecules and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde are not directly discussed, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds can be influenced by the presence of electron-donating methoxy groups and the electron-withdrawing aldehyde group. The morpholinyl group can also affect the basicity and nucleophilicity of the molecule, which are important factors in its reactivity .

Scientific Research Applications

Synthesis and Structures

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde has been utilized in various synthetic chemical reactions. For instance, it plays a role in the synthesis of compounds with calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992). Another study highlights its involvement in the synthesis of benzaldehyde derivatives (Bin, 2012). These synthetic applications indicate its versatility in chemical reactions, contributing to the development of new compounds.

Chemical Reactions and Products

The compound has been used to synthesize various chemical products. For example, its condensation with other compounds results in the production of morpholinium salts, which are further reacted to produce a range of derivatives (Kurskova et al., 2021). Additionally, it has been employed in the formation of benzoxaborole, indicating its utility in organometallic chemistry (Sporzyński et al., 2005).

Biological Activity and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown potential in various biological applications. For example, some derivatives exhibit anti-trypanosomal activity and toxicity against Artemia salina Leach (Agnimonhan et al., 2012). The synthesis of benzimidazoles containing morpholine skeletons has also been explored for their antioxidant and glucosidase inhibitory activities (Özil, Parlak, & Baltaş, 2018).

properties

IUPAC Name

2,5-dimethoxy-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-12-8-11(14-3-5-18-6-4-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYSTBODEMJYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

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